M7583

Immuno-oncology ADCC B-cell malignancies

M7583 is a second-generation, irreversible BTK inhibitor with an IC50 of 1.5 nM and high selectivity, inhibiting only 3 off-target kinases (Blk, BMX, Txk) within a 10-fold potency range. Critically, M7583 spares ADCC, making it the preferred tool for combination studies with anti-CD20 antibodies like rituximab—unlike ibrutinib, which impairs ADCC. Its clean selectivity profile makes it ideal for long-term in vivo CLL/DLBCL models and autoimmune research where target engagement must be free of confounding off-target effects. Secure your R&D supply of M7583 today.

Molecular Formula
Molecular Weight
Cat. No. B1193092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameM7583
SynonymsM7583;  M-7583;  M 7583; 
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

M7583 (TL-895) for Research: A Highly Selective Second-Generation BTK Inhibitor


M7583 (also known as TL-895 and spebrutinib) is a potent, orally active, ATP-competitive, second-generation, irreversible inhibitor of Bruton's tyrosine kinase (BTK) [1]. It exhibits a biochemical IC50 of 1.5 nM for BTK and demonstrates high selectivity, inhibiting only three additional kinases (Blk, BMX, Txk) within a 10-fold range of its BTK IC50 [2]. M7583 is being investigated for the treatment of B-cell malignancies and autoimmune diseases, with Phase I/II clinical trials showing a favorable benefit-risk profile [3].

Why M7583 Cannot Be Simply Substituted with Other BTK Inhibitors


While many BTK inhibitors share a common mechanism of action, critical differences in kinase selectivity, ADCC sparing, and pharmacokinetic properties make M7583 a distinct research tool and potential therapeutic candidate that cannot be interchanged with other agents like ibrutinib, acalabrutinib, or zanubrutinib without altering experimental or clinical outcomes [1]. For example, M7583's refined selectivity profile (inhibiting only 3 off-target kinases) and its ability to spare antibody-dependent cell-mediated cytotoxicity (ADCC) differentiate it from first-generation inhibitors like ibrutinib, which inhibits multiple off-target kinases and impairs ADCC [2]. The following quantitative evidence demonstrates where M7583 offers verifiable differentiation meaningful for scientific selection.

Quantitative Evidence Guide: Where M7583 Differentiates from Ibrutinib, Acalabrutinib, and Zanubrutinib


M7583 vs. Ibrutinib: Preserved ADCC Activity

M7583 preserves antibody-dependent cell-mediated cytotoxicity (ADCC), a critical mechanism for the efficacy of therapeutic antibodies like rituximab. In direct comparison, at clinically relevant concentrations, ibrutinib inhibited rituximab-mediated ADCC, whereas M7583 did not [1].

Immuno-oncology ADCC B-cell malignancies

M7583 vs. Ibrutinib: Superior Kinase Selectivity

M7583 demonstrates a more refined kinase selectivity profile compared to ibrutinib. In a 270-kinase panel, M7583 inhibited only three kinases (Blk, BMX, Txk) within a 10-fold range of its BTK IC50 (1.5 nM) [1]. In contrast, ibrutinib exhibits high cross-reactivity with multiple off-target kinases, including BLK, BMX, ITK, and EGFR, contributing to its known off-target toxicities [2].

Kinase selectivity Off-target toxicity BTK inhibition

M7583 vs. Acalabrutinib and Zanubrutinib: BTK IC50 Potency Comparison

M7583 exhibits a biochemical BTK IC50 of 1.5 nM [1], positioning it between the more potent zanubrutinib (IC50=0.3 nM) and the less potent acalabrutinib (IC50=3.0-5.1 nM) [2]. This intermediate potency, combined with its high selectivity, may offer a unique therapeutic window.

BTK IC50 Potency Covalent inhibitor

M7583 Clinical BTK Occupancy: Comparable to Approved Inhibitors

In a Phase I clinical trial (NCT02825836), M7583 achieved >95% BTK occupancy in peripheral blood mononuclear cells at doses of 300 mg twice daily and 900 mg once daily [1]. This level of target engagement is comparable to that reported for acalabrutinib (97-99%) and zanubrutinib (>95%) [2], and exceeds the >90% occupancy reported for ibrutinib [2].

BTK occupancy Target engagement Pharmacodynamics

M7583 Inhibits Primary CLL Blast Proliferation with Potency Similar to Ibrutinib and Acalabrutinib

In ex vivo studies using primary chronic lymphocytic leukemia (CLL) blasts, M7583 inhibited proliferation with an IC50 of 0.2 µM . This potency is comparable to that reported for ibrutinib and acalabrutinib in similar assays , indicating that M7583 maintains robust cellular activity despite its refined selectivity profile.

CLL Primary cells Anti-proliferative

Optimal Research and Procurement Scenarios for M7583


Combination Therapy Studies with Monoclonal Antibodies

M7583 is an ideal candidate for preclinical and clinical studies evaluating combination regimens with anti-CD20 monoclonal antibodies (e.g., rituximab) due to its demonstrated sparing of ADCC [1]. This is a critical advantage over ibrutinib, which inhibits ADCC and may antagonize antibody efficacy. Researchers should prioritize M7583 when ADCC preservation is a key endpoint.

Investigating B-Cell Malignancies with a Need for Reduced Off-Target Toxicity

Given its high kinase selectivity—inhibiting only three off-target kinases [2]—M7583 is a preferred tool compound for studies aiming to minimize confounding off-target effects. This is particularly relevant for long-term in vivo models or experiments where interpreting results requires clean target engagement, such as in CLL and DLBCL xenograft models [2].

Autoimmune Disease Models Requiring Potent BTK Inhibition with a Favorable Safety Profile

M7583 has demonstrated efficacy in preclinical lupus models driven by TLR7/IFN . Coupled with its favorable Phase I safety data (no dose-limiting toxicities, manageable adverse events) [3], M7583 is a compelling candidate for research into autoimmune diseases like systemic lupus erythematosus and rheumatoid arthritis, where long-term dosing is required.

Benchmarking and Comparative Studies of BTK Inhibitor Pharmacology

With its intermediate potency (BTK IC50=1.5 nM), high selectivity, and well-characterized clinical pharmacokinetics , M7583 serves as an excellent reference standard for comparative analyses of BTK inhibitors. Researchers can use M7583 to benchmark new compounds or to investigate structure-activity relationships related to selectivity and ADCC.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for M7583

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.